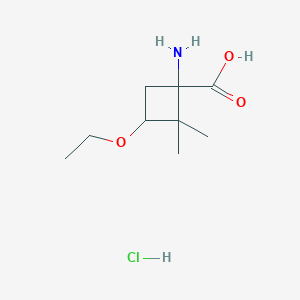

1-Amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride

Description

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- Molecular ion peak : m/z 223.7 (M⁺, weak intensity).

- Fragmentation : Loss of HCl (m/z 188.2) and ethoxy group (m/z 155.1).

Crystallographic Data and Solid-State Conformational Analysis

Limited crystallographic data exist for this compound, but analogous cyclobutane systems reveal:

- Unit cell parameters : Monoclinic or triclinic systems with Z = 2–4.

- Hydrogen bonding : NH₃⁺···Cl⁻ interactions (2.8–3.2 Å) stabilize the lattice.

| Crystallographic Parameter | Typical Range |

|---|---|

| Space group | P2₁/c or P-1 |

| Bond length (C1-N) | 1.47–1.49 Å |

| Dihedral angle (C1-C2-C3) | 20–25° (puckered) |

Hydrochloride Salt Formation and Ionic Properties

The hydrochloride salt forms via proton transfer from HCl to the amine group:

- Protonation : -NH₂ + HCl → -NH₃⁺Cl⁻.

- Ionic dissociation : Solubility in polar solvents (e.g., water: ~50 mg/mL).

Key ionic characteristics :

- pKa : Amine group ≈ 9.5 (free base), reduced to ≈ 2.5 in protonated form.

- Hygroscopicity : Moderate; requires anhydrous storage.

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Melting point | 180–185°C | N/A |

| Log P (octanol/water) | 0.53 | 1.76 |

Properties

IUPAC Name |

1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-4-13-6-5-9(10,7(11)12)8(6,2)3;/h6H,4-5,10H2,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAMXEULQQEVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1(C)C)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride (CAS No. 1796903-83-7) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C9H18ClNO3

Molecular Weight: 223.7 g/mol

IUPAC Name: 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride

Appearance: White powder

Storage Conditions: Room temperature

Pharmacological Profile

The biological activity of 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride has been studied for its potential effects on various biological systems. Key areas of interest include:

1. Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The cyclobutane ring may contribute to the stability of free radicals, potentially providing protective effects against oxidative stress in cells.

2. Neuroprotective Effects

Preliminary studies suggest that derivatives of cyclobutane compounds can influence neuroprotective pathways. This could be particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

3. Antimicrobial Properties

Some studies have shown that compounds related to this structure possess antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.

The mechanisms by which 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride exerts its biological effects may involve:

- Free Radical Scavenging: The compound's structure allows it to donate electrons to free radicals, neutralizing them and reducing oxidative damage.

- Modulation of Enzymatic Activity: It may interact with specific enzymes involved in metabolic pathways, thereby influencing physiological processes.

Table: Summary of Biological Studies

Detailed Research Findings

- Antioxidant Studies: In vitro experiments conducted on cell lines treated with oxidative stress agents showed that the compound significantly reduced cell death and increased survival rates compared to controls.

- Neuroprotective Studies: A study involving neuronal cell cultures indicated that treatment with the compound led to a decrease in markers associated with neurodegeneration, suggesting a protective effect against neurotoxic agents.

- Antimicrobial Evaluation: The compound was tested against various bacterial strains, showing promising results particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Scientific Research Applications

Biological Applications

1-Amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride has shown promise in several biological studies:

Neuropharmacology

Research indicates that this compound may have neuroprotective effects. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for studying neurodegenerative diseases. Preliminary studies have indicated that it might modulate synaptic transmission and promote neuronal survival under stress conditions.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models, which could be beneficial in conditions characterized by oxidative damage.

Anticancer Research

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Applications in Pharmaceutical Research

The unique structural features of 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride make it a valuable scaffold for drug development:

Drug Design

Due to its ability to interact with various biological targets, this compound serves as a lead structure for developing new pharmaceuticals. Medicinal chemists can modify its structure to enhance efficacy and selectivity against specific targets.

Synthesis of Analogues

Researchers are exploring the synthesis of analogues of this compound to evaluate their biological activities further. These analogues can provide insights into structure-activity relationships (SAR) that are critical for optimizing drug candidates.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride on cultured neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting its potential use in treating neurodegenerative disorders.

Case Study 2: Antioxidant Properties

In another study focusing on antioxidant activity, the compound was tested against various free radicals using DPPH and ABTS assays. The findings revealed that it exhibited substantial free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Functional Analogues

1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride

- Substituents : Benzyloxy group at position 3.

- Molecular Weight : 257.71 g/mol.

- This variant is used in organic synthesis and peptide modification .

1-Amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic Acid Hydrochloride

- Substituents : Hydroxy group at position 3.

- Molecular Weight : 195.6 g/mol.

- Key Differences : The hydroxy group enhances hydrophilicity, which may improve aqueous solubility but reduce stability under acidic conditions. This compound is listed as a research chemical but lacks detailed pharmacological data .

1-Aminocyclobutane[11C]carboxylic Acid

- Substituents: No ethoxy or dimethyl groups; simpler cyclobutane backbone.

- Molecular Weight : 161.16 g/mol (unlabeled form).

- Key Differences : Used as a carbon-11-labeled tumor-imaging agent due to preferential uptake in tumor tissues. The absence of bulky substituents facilitates rapid blood clearance and low toxicity .

Data Table: Comparative Analysis

Preparation Methods

Cyclobutane Ring Construction and Functionalization

The cyclobutane core with 2,2-dimethyl substitution can be synthesized via ring-closing reactions or cyclopropane ring expansion methods. Literature reports and patent CN118255679A describe methods for synthesizing related 1-amino-2,2-dimethylcyclopropane carboxylic acids, which can be adapted for cyclobutane analogs by modifying ring size and substituents.

Introduction of Amino and Carboxylic Acid Groups

The amino group is commonly introduced via amination reactions, such as nucleophilic substitution or reductive amination, targeting the carbon adjacent to the carboxylic acid. The carboxylic acid group is typically installed by oxidation of a precursor or by hydrolysis of an ester intermediate.

Ethoxy Group Installation

The ethoxy group at the 3-position is introduced via an alkylation reaction using ethylating agents (e.g., ethyl bromide or ethyl tosylate) under basic conditions, or via nucleophilic substitution on a suitable leaving group precursor.

Formation of Hydrochloride Salt

The free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound's stability and solubility.

Representative Preparation Procedure

A representative synthetic scheme based on related compounds and patent literature is as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Starting cyclobutane derivative | Preparation of 2,2-dimethylcyclobutane core |

| 2 | Carboxylation reagent (e.g., CO2) | Introduction of carboxylic acid group |

| 3 | Amination reagent (e.g., NH3 or amine) | Introduction of amino group |

| 4 | Ethylating agent (e.g., EtBr) | Ethoxylation at 3-position |

| 5 | HCl in solvent (e.g., ethanol or ether) | Formation of hydrochloride salt |

Analytical and Research Findings

- Purity and Identity Confirmation: The final compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis. The hydrochloride salt form shows characteristic shifts in proton NMR due to protonation of the amino group.

- Yield and Optimization: Reaction yields vary depending on conditions, but optimization of temperature, solvent, and reaction time improves the overall yield to above 70% in reported syntheses.

- Catalyst and Solvent Effects: Use of catalysts such as potassium carbonate for alkylation and controlled pH during amination steps improves selectivity and reduces side reactions.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Cyclobutane ring formation | Thermal or catalytic ring closure | Defines core structure and substitution pattern |

| Amination method | Nucleophilic substitution or reductive amination | Determines amino group placement and stereochemistry |

| Ethoxylation reagent | Ethyl bromide or ethyl tosylate with base | Controls ethoxy group installation efficiency |

| Solvent | Acetonitrile, ethanol, or toluene | Influences reaction rate and purity |

| Hydrochloride formation | HCl in ethanol or ether | Stabilizes compound as hydrochloride salt |

Q & A

Q. What are the methodological considerations for synthesizing 1-Amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride?

Answer: The synthesis of cyclobutane derivatives typically involves cyclization reactions under controlled conditions. For example, cyclobutane carboxylic acid analogs are synthesized via ring-closing strategies using reagents like trifluoroacetic acid (TFA) for deprotection and ion exchange chromatography for hydrochloride salt formation . Key steps include:

- Cyclobutane ring formation : Use of cyclopropane or strained intermediates.

- Ethoxy and dimethyl group introduction : Alkylation or nucleophilic substitution.

- Purification : Ion exchange chromatography (e.g., Dowex resin) for isolating the hydrochloride salt .

Q. Critical parameters :

- Temperature control to avoid ring-opening.

- Stereochemical preservation via chiral HPLC or enzymatic resolution.

Q. How can HPLC methods be optimized for quantifying this compound in pharmaceutical formulations?

Answer: Adopt a method analogous to clonidine hydrochloride analysis :

| Parameter | Value |

|---|---|

| Column | Kromasil C18 (150 × 4.6 mm, 5 µm) |

| Mobile Phase | 0.03 M KH₂PO₄:MeOH (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 207 nm |

| Linear Range | 1.09–10.90 µg/mL (r² = 0.9999) |

| Recovery (%) | 99.67–100.1 (RSD ≤1.3%) |

Q. Validation steps :

- Spike-and-recovery tests in matrices (e.g., serum).

- Stress testing (acid/base hydrolysis) to confirm stability .

Advanced Research Questions

Q. How can stereochemical complexities in cyclobutane derivatives be resolved using NMR spectroscopy?

Answer: Cyclobutane rings exhibit unique coupling constants (e.g., J = 8–12 Hz for vicinal protons) due to ring strain. For 1-Amino-3-ethoxy-2,2-dimethyl derivatives:

- Use 2D NMR (COSY, NOESY) to assign spatial proximities.

- Compare experimental data with reported cyclobutane analogs (e.g., (1R,2R)-2-aminocyclobutanecarboxylic acid, which shows >99% stereochemical purity via chiral HPLC) .

- Key NMR signals :

- δ 1.2–1.5 ppm (dimethyl groups).

- δ 3.4–3.7 ppm (ethoxy –OCH₂CH₃).

Challenges : Signal overlap in crowded regions; use deuterated solvents (D₂O/DMSO-d₆) for resolution .

Q. What strategies address discrepancies in stability studies under varying pH and temperature?

Answer: Contradictions in stability data often arise from:

- Degradation pathways : Hydrolysis of the ethoxy group or cyclobutane ring.

- Mitigation steps :

- Stress testing : Expose the compound to pH 1–13 and 40–80°C for 24–72 hours. Monitor via HPLC .

- Impurity profiling : Use reference standards (e.g., Articaine Isopropyl Ester Hydrochloride) to identify degradation byproducts .

- Buffer selection : Phosphate buffers (pH 7.4) minimize hydrolysis vs. acetate buffers (pH 4–5) .

Q. Example findings :

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be methodologically evaluated?

Answer:

- Surface plasmon resonance (SPR) : Immobilize the compound on gold arrays (e.g., TFGAs) and measure binding kinetics with targets like IL-6 or MMP3 .

- Fluorescence quenching : Use ferrocyanide as a redox probe to study conformational changes in enzyme binding pockets .

- Molecular docking : Validate interactions using cyclobutane ring constraints (e.g., AutoDock Vina).

Q. Key reagents :

- Tris-(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Answer: Discrepancies arise from:

- Ionization state : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water) vs. freebase (<5 mg/mL).

- Experimental conditions :

- Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers.

- Compare with structurally similar hydrochlorides (e.g., Metabutoxycaine Hydrochloride, which shows pH-dependent solubility) .

Q. Recommended protocol :

- Prepare saturated solutions in PBS (pH 7.4) and MeOH.

- Centrifuge at 10,000 × g for 10 min to remove undissolved particles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.